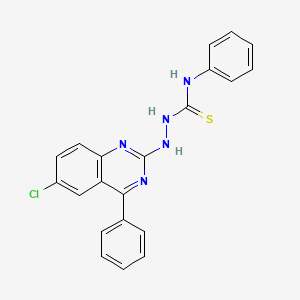

2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a derivative of quinazoline, a class of organic compounds characterized by a heterocyclic dual-ring system . Quinazoline and its derivatives have been the subject of significant attention due to their wide range of biopharmaceutical activities .

Applications De Recherche Scientifique

Metal-to-Ligand Charge Transfer Applications

Compounds with metal-to-ligand charge transfer (MLCT) excited states, similar to cuprous bis-phenanthroline coordination compounds, demonstrate significant potential in photochemical and photophysical applications. Such compounds, due to their long-lived excited states at room temperature, could be explored for their potential in light-emitting devices, solar energy conversion, and as photocatalysts for various chemical reactions (Scaltrito et al., 2000).

Antimicrobial and Antioxidant Applications

Compounds with antimicrobial and antioxidant activities, like chlorogenic acid, serve crucial roles in promoting health and preserving food. Their ability to exhibit anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlights their potential in treating metabolic syndrome and other related disorders. Additionally, their antimicrobial properties can benefit the food industry by offering natural preservation methods for food products (Santana-Gálvez et al., 2017).

Enzymatic Remediation of Pollutants

The enzymatic approach to the remediation of various organic pollutants, where enzymes, in the presence of redox mediators, degrade recalcitrant compounds, suggests a promising application for similar chemical structures in environmental science. These processes demonstrate the potential for the bioremediation of industrial effluents and the environmental detoxification of harmful substances (Husain & Husain, 2007).

Drug Discovery and Medicinal Chemistry

Isoquinoline alkaloids, showcasing various pharmacological and biological properties, underline the importance of heterocyclic compounds in drug discovery. The ability to modulate lipid metabolism, exhibit neuroprotective, and anti-obesity effects, among others, positions similar compounds as potential candidates for developing treatments for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes (Bhadra & Kumar, 2012).

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazoline derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity it exhibits .

Propriétés

IUPAC Name |

1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQUAVUBFPYCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)

![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)

![1-[2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide](/img/structure/B2409878.png)

![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4,6-trimethylpyrimidin-2-amine](/img/structure/B2409883.png)

![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409887.png)

![7-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2409890.png)